3,4-Dimethoxy-N-quinolin-3-yl-benzamide
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Overview
Description
3,4-Dimethoxy-N-quinolin-3-yl-benzamide is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.337 g/mol. This compound features a quinoline moiety, which is a nitrogen-containing bicyclic structure, and a benzamide group, which is a benzene ring attached to an amide group. The presence of methoxy groups at the 3 and 4 positions of the benzene ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can then be further modified to obtain the desired benzamide compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxy-N-quinolin-3-yl-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
3,4-Dimethoxy-N-quinolin-3-yl-benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and bacterial infections.
Industry: It is used in the development of dyes, catalysts, and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-quinolin-3-yl-benzamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
3,4-Dimethoxy-N-quinolin-3-yl-benzamide can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent that shares the quinoline core.
Nalidixic Acid: An antibacterial agent that also contains a quinoline moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-8-7-13(10-17(16)23-2)18(21)20-14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBDUZFFVDFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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